

Application Note & Protocol: Quantification of DEHP Metabolites by HPLC-MS/MS

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Compound of Interest		
Compound Name:	DEHP (Standard)	
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Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to human exposure. Due to its potential endocrine-disrupting properties and other adverse health effects, robust and sensitive methods for quantifying its metabolites in biological matrices are crucial for toxicological studies and clinical research.[1][2] This document provides a detailed application note and protocol for the quantification of major DEHP metabolites, including mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), and mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP), using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow

The overall experimental workflow for the quantification of DEHP metabolites is depicted below. This process includes sample collection, preparation, enzymatic deconjugation, solid-phase extraction, HPLC separation, and MS/MS detection and quantification.





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Caption: Experimental workflow for DEHP metabolite quantification.

Experimental Protocols Sample Preparation

1.1. Urine Sample Preparation

This protocol is adapted for the analysis of DEHP metabolites in human urine.[3][4][5]

- Materials:
 - Urine sample (100 μL to 2.5 mL)
 - o Isotopically labeled internal standards for each analyte
 - β-glucuronidase from Helix pomatia
 - Ammonium acetate buffer (pH 6.5)
 - Solid-Phase Extraction (SPE) cartridges (e.g., C18)
 - Methanol
 - Acetonitrile
 - 0.1% Acetic acid in water
- Procedure:



- Thaw frozen urine samples to room temperature and vortex for 1 minute.
- Pipette 100 μL of urine into a clean microcentrifuge tube.
- Spike the sample with a solution containing the isotopically labeled internal standards.
- Add 25 μ L of β -glucuronidase enzyme solution and 25 μ L of ammonium acetate buffer.
- Incubate the mixture at 37°C for at least 90 minutes to deconjugate the glucuronidated metabolites.
- \circ Stop the enzymatic reaction by adding 50 μL of glacial acetic acid.
- Condition the SPE cartridge with methanol followed by water.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the analytes with methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

1.2. Serum Sample Preparation

This protocol is designed for the analysis of DEHP and its primary metabolite MEHP in human serum.

- Materials:
 - Serum sample (1.0 mL)
 - Isotopically labeled internal standards (e.g., for MEHP and DEHP)
 - Acetone



- Hexane
- Phosphoric acid (1M)
- Procedure:
 - Thaw frozen serum samples to room temperature.
 - To 1.0 mL of serum, add 125 μL of 1M phosphoric acid to denature proteins and enzymes.
 - Vortex mix and sonicate for 10 minutes.
 - Spike the sample with the isotopically labeled internal standards.
 - Perform a liquid-liquid extraction by adding acetone, vortexing, and centrifuging.
 - Transfer the supernatant to a new tube.
 - Perform a second extraction with hexane under acidic conditions.
 - Combine the organic layers and evaporate to dryness.
 - Reconstitute the residue in the mobile phase for analysis.

HPLC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

The following table summarizes typical HPLC conditions for the separation of DEHP metabolites.



Parameter	Condition	
LC System	Agilent 1100 series or equivalent	
Column	Agilent ZORBAX SB-Phenyl (2.1 \times 100 mm, 1.8 μ m) or equivalent C18 column	
Column Temperature	20°C - 40°C	
Mobile Phase A	0.1% Acetic acid in water or 10 mM Ammonium acetate	
Mobile Phase B	0.1% Acetic acid in acetonitrile or Methanol	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Gradient	Optimized for separation of all target analytes	

2.2. Mass Spectrometry Conditions

The following table outlines typical mass spectrometry parameters for the detection of DEHP metabolites.

Parameter	Condition	
Mass Spectrometer	Triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode	
Multiple Reaction Monitoring (MRM) Transitions	See Table 1 below	

Data Presentation

Table 1: MRM Transitions for DEHP Metabolites

This table provides the precursor and product ion m/z values for common DEHP metabolites used in multiple reaction monitoring (MRM) mode.



Metabolite	Precursor Ion (m/z)	Product Ion (m/z)
MEHP	277	233
MEHHP	293	121
MEOHP	291	247
MECPP	307	121

Table 2: Method Performance Data

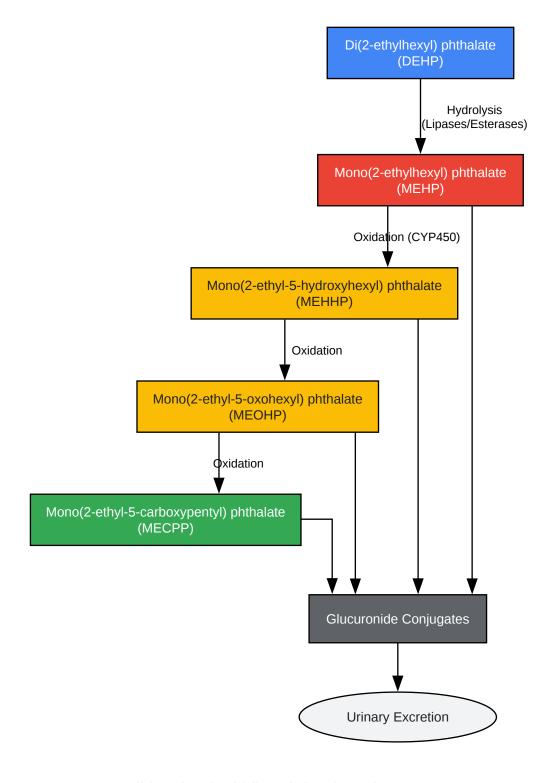
This table summarizes typical quantitative performance data for the HPLC-MS/MS method for DEHP metabolite quantification in urine.

Metabolite	LOD (ng/mL)	LOQ (ng/mL)	Recovery (%)
MEHP	0.11 - 0.28	0.24 - 0.58	79 - 102
MEHHP	0.11 - 0.28	0.24 - 0.58	79 - 102
MEOHP	0.11 - 0.28	0.24 - 0.58	79 - 102

DEHP Metabolism Pathway

DEHP is metabolized in the body through a series of enzymatic reactions, primarily in the liver. The initial step is the hydrolysis of DEHP to its monoester, MEHP, which is then further oxidized to form secondary metabolites. These metabolites can also be conjugated with glucuronic acid before excretion.





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Caption: Metabolic pathway of DEHP.



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